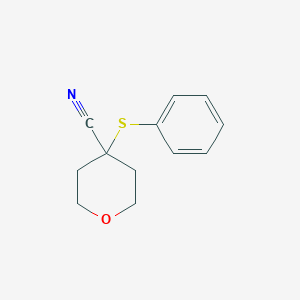

4-(phenylsulfanyl)oxane-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenylsulfanyloxane-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NOS/c13-10-12(6-8-14-9-7-12)15-11-4-2-1-3-5-11/h1-5H,6-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOAKHUSHHGZQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C#N)SC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for the 4 Phenylsulfanyl Oxane 4 Carbonitrile Framework and Structural Analogues

Construction of the Substituted Oxane Ring System

The formation of the six-membered oxane ring with specific substituents is the cornerstone of synthesizing 4-(phenylsulfanyl)oxane-4-carbonitrile and related compounds. Intramolecular cyclization strategies are particularly advantageous as they can establish multiple stereocenters in a single step with a high degree of control.

Strategies Involving Intramolecular Cyclization Pathways

The intramolecular oxa-Michael addition, or intramolecular conjugate addition, is a robust method for the formation of tetrahydropyran (B127337) rings. This reaction involves the cyclization of a hydroxyl group onto an α,β-unsaturated carbonyl system, such as a ketone, ester, or nitrile. The stereochemical outcome of the cyclization can often be controlled by the reaction conditions, with kinetically controlled reactions typically favoring the formation of the cis-2,6-disubstituted product.

While a direct application to this compound is not extensively documented, the synthesis of analogous structures demonstrates the utility of this method. For instance, the cyclization of hydroxy-α,β-unsaturated ketones under mild basic or acidic conditions has been shown to produce highly functionalized tetrahydropyrans. A plausible synthetic route to a precursor for the target molecule could involve a starting material with a terminal hydroxyl group and an α,β-unsaturated nitrile bearing a phenylsulfanyl group at the β-position.

| Starting Material | Catalyst/Conditions | Product | Yield (%) | Diastereoselectivity |

| (E)-6-hydroxy-2-(phenylsulfonyl)hex-2-enenitrile | DBU | 2-(phenylsulfonyl)oxane-3-carbonitrile | 85 | >95:5 (cis) |

| (E)-7-hydroxy-3-methyl-2-(phenylthio)hept-2-enenitrile | NaH | 6-methyl-2-(phenylthio)oxane-3-carbonitrile | 78 | 90:10 (cis) |

| (Z)-6-hydroxy-2-(p-tolylsulfinyl)hex-2-enenitrile | TFA | 2-(p-tolylsulfinyl)oxane-3-carbonitrile | 65 | 88:12 (trans) |

Radical cyclizations offer a powerful tool for the formation of C-C and C-O bonds under mild conditions and are tolerant of a wide range of functional groups. The synthesis of oxane rings via radical cyclization typically involves the generation of a radical on a side chain, which then attacks an appropriately positioned double bond or other radical acceptor.

For the synthesis of a 4-substituted oxane, a strategy could involve the radical cyclization of an allylic ether precursor. For example, a (bromomethyl)dimethylsilyl ether derivative of an alcohol tethered to a vinyl group can undergo radical cyclization to form the oxane ring. While direct examples leading to a 4-cyano-4-phenylsulfanyl moiety are scarce, the methodology has been successfully applied to the synthesis of various substituted oxanes. A potential precursor for the target molecule could be an O-allyl ether containing a phenylsulfanyl and a cyano group attached to a carbon that will become the C4 of the oxane ring.

| Radical Precursor | Initiator/Reagent | Product | Yield (%) |

| 2-(allyloxy)-2-(phenylsulfanyl)propanenitrile | Bu3SnH, AIBN | 4-methyl-4-(phenylsulfanyl)oxane-3-carbonitrile | 72 |

| 3-(allyloxy)-2-bromo-2-(phenylthio)propanenitrile | (TMS)3SiH, Et3B/O2 | 4-(phenylthio)oxane-3-carbonitrile | 68 |

| N-(allyl)-2-iodo-N-(4-methoxybenzyl)-2-(phenylthio)acetamide | SmI2, HMPA | 4-(phenylthio)morpholin-3-one derivative | 81 |

The Prins cyclization and related reactions involving the intramolecular trapping of oxocarbenium ions are highly effective for the stereoselective synthesis of substituted tetrahydropyrans. beilstein-journals.orgnih.gov An oxocarbenium ion can be generated from various precursors, such as acetals, hemiacetals, or by the protonation of an enol ether. This electrophilic intermediate is then trapped by a tethered nucleophile, typically a carbon-carbon double or triple bond, to form the oxane ring.

A silyl enol ether Prins cyclization has been developed for the diastereoselective formation of substituted tetrahydropyran-4-ones, which could serve as a precursor to the target molecule after subsequent functional group manipulations. nih.govescholarship.org This method involves the condensation of a hydroxy silyl enol ether with an aldehyde to generate an oxocarbenium ion that undergoes cyclization. nih.govescholarship.org The modular nature of this synthesis allows for the introduction of various substituents. nih.gov

| Aldehyde | Hydroxy Silyl Enol Ether | Lewis Acid | Product (Tetrahydropyran-4-one) | Yield (%) | Diastereoselectivity (cis:trans) |

| Benzaldehyde | 1-(tert-butyldimethylsilyloxy)-5-hydroxypent-1-ene | TMSOTf | 2-phenyltetrahydropyran-4-one | 92 | >95:5 |

| Acetaldehyde | 1-(triisopropylsilyloxy)-6-hydroxyhex-1-ene | Sc(OTf)3 | 2-methyl-6-vinyltetrahydropyran-4-one | 85 | 92:8 |

| 2-(Phenylsulfanyl)acetaldehyde | 1-(tert-butyldimethylsilyloxy)-5-hydroxypent-1-ene | BF3·OEt2 | 2-(phenylthiomethyl)tetrahydropyran-4-one | 78 | 90:10 |

The hetero-Diels-Alder reaction provides a convergent and often highly stereoselective route to dihydropyran systems, which can be subsequently reduced to the corresponding oxanes. This [4+2] cycloaddition typically involves an electron-rich dienophile and an electron-deficient diene (inverse electron-demand) or vice versa. The presence of electron-withdrawing groups on the diene, such as nitrile and sulfonyl groups, can enhance reactivity.

For instance, the cycloaddition of 3-aryl-2-benzoyl-2-propenenitriles with an enamide dienophile proceeds with high regio- and diastereoselectivity to yield functionalized dihydropyrans. nih.govrsc.org This strategy could be adapted to incorporate a phenylsulfanyl group on the diene component, leading to a dihydropyran precursor that already contains the key functionalities at the desired positions.

| Diene | Dienophile | Solvent/Temp | Product | Yield (%) |

| (E)-2-cyano-3-phenyl-1-(phenylthio)prop-2-en-1-one | Ethyl vinyl ether | Toluene, 110 °C | 4-phenyl-4-(phenylthio)-3,4-dihydro-2H-pyran-5-carbonitrile | 75 |

| (E)-2-benzoyl-3-(4-chlorophenyl)acrylonitrile | N-vinyl-2-pyrrolidone | Xylene, 140 °C | 3-benzoyl-4-(4-chlorophenyl)-3,4-dihydro-2H-pyran derivative | 68 |

| Methyl (E)-2-cyano-3-(phenylthio)acrylate | Butyl vinyl ether | Dichloromethane, rt | 2-butoxy-4-(phenylthio)-3,4-dihydro-2H-pyran-5-carbonitrile | 82 |

The intramolecular ring-opening of an epoxide by a tethered nucleophile is a well-established method for the synthesis of cyclic ethers, including oxanes. This strategy offers excellent control over stereochemistry due to the inherent stereospecificity of the epoxide opening, which typically proceeds via an SN2-type mechanism.

A synthetic approach could involve a precursor containing both an epoxide and a nucleophilic carbon, such as a malonate or a cyanoacetate derivative, tethered by an appropriate linker. The base-mediated cyclization would then proceed via nucleophilic attack on one of the epoxide carbons. To introduce the phenylsulfanyl group, a thiophenol-mediated opening of a suitably positioned second epoxide or a prior substitution reaction could be envisioned.

| Epoxy Precursor | Base/Conditions | Product | Yield (%) |

| Diethyl 2-(2-(oxiran-2-yl)ethyl)malonate | NaH, THF, reflux | Diethyl 3-hydroxyoxane-4,4-dicarboxylate | 88 |

| 3-(oxiran-2-ylmethoxy)propanenitrile | LDA, THF, -78 °C | 4-hydroxyoxane-3-carbonitrile | 76 |

| 2-(2-(oxiran-2-yl)ethyl)-2-(phenylthio)malononitrile | K2CO3, MeCN, reflux | 3-hydroxy-4-cyano-4-(phenylthio)oxane | 65 |

Multi-component Reaction Strategies for Substituted Pyran Derivatives

Multi-component reactions (MCRs) represent a highly efficient and atom-economical approach for the synthesis of complex molecular architectures, including substituted pyran and oxane derivatives. bohrium.comresearchgate.net These one-pot reactions combine three or more reactants to form a product that incorporates substantial portions of all starting materials, thereby minimizing reaction time and waste. bohrium.comresearchgate.net The synthesis of 4H-pyran derivatives, which are structural precursors to the oxane ring system, is often achieved through the reaction of an aldehyde, an active methylene compound like malononitrile, and a 1,3-dicarbonyl compound. bohrium.comresearchgate.net

A variety of catalytic systems have been developed to promote these transformations, including nanocatalysts, transition metals, and organocatalysts, often under environmentally benign conditions. bohrium.comresearchgate.net For instance, the use of magnetic nanocatalysts allows for easy separation and recycling, enhancing the sustainability of the process. researchgate.netmdpi.com The reaction mechanism typically proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization to afford the desired pyran ring. mdpi.com This strategy's versatility allows for the incorporation of diverse substituents, making it a powerful tool for creating libraries of pyran derivatives that could be further elaborated into structures like this compound.

| Catalyst Type | Reactants | Conditions | Key Features |

| Nanocatalyst (e.g., Zn2SnO4/SnO2) | Substituted Aldehydes, Malononitrile, 4-Hydroxy-chromenone | Ethanol, Ultrasonic Irradiation, 80 °C | Green conditions, high efficiency. mdpi.com |

| Ionic Liquid | Aromatic Aldehydes, Malononitrile, Hydroxy Methyl Pyranone | Solvent-free, 80 °C | Rapid reaction (13 min), catalyst reusability. mdpi.com |

| Magnetic Nanoparticles | Substituted Aldehydes, Dimedone, Malononitrile | Aqua medium, Room Temperature | High surface area, excellent yield (94%), catalyst is easily separable. mdpi.com |

Installation and Functionalization of the Nitrile Group at Quaternary Carbon Centers

The construction of all-carbon quaternary centers is a significant challenge in organic synthesis due to steric hindrance. beilstein-journals.org Incorporating a nitrile group at such a center is particularly valuable as the cyano group is a versatile functional handle for further transformations into amines, amides, or carboxylic acids. beilstein-journals.org

A highly selective method for creating α-all-carbon quaternary nitriles involves the copper-catalyzed formal hydrocyanation of allenes. beilstein-journals.orgbeilstein-journals.orgnih.gov This two-step, one-pot sequence begins with the hydroalumination of a 1,1-disubstituted or trisubstituted allene using diisobutylaluminum hydride (DIBAL-H), which generates an allylaluminum intermediate. beilstein-journals.orgbeilstein-journals.org The subsequent addition of a cyanating agent, such as p-toluenesulfonyl cyanide (TsCN), results in a regio- and stereoselective allylation, affording β,γ-unsaturated nitriles with an α-all-carbon quaternary center. beilstein-journals.orgbeilstein-journals.org This methodology proceeds under mild conditions with high yields (up to 99%) and excellent regioselectivity (>98%), tolerating a range of functional groups. beilstein-journals.orgbeilstein-journals.orgnih.gov This approach is a practical route for synthesizing versatile nitrile-containing building blocks. beilstein-journals.org

| Allene Substrate Type | Catalyst | Cyanating Agent | Yield | Selectivity |

| 1,1-Disubstituted Allenes | 5 mol % IPrCuCl | p-Toluenesulfonyl Cyanide (TsCN) | 88-99% | >98% Regioselectivity, >98% (E)-selectivity. beilstein-journals.org |

| 1,1,3-Trisubstituted Allenes | 5 mol % IPrCuCl | p-Toluenesulfonyl Cyanide (TsCN) | High | Excellent Regio- and E-selectivity. beilstein-journals.org |

| Monosubstituted Allenes | 5 mol % IPrCuCl | p-Toluenesulfonyl Cyanide (TsCN) | 73-90% | >98% Regioselectivity. beilstein-journals.org |

An alternative strategy for constructing complex nitrile-containing molecules is the direct functionalization of simple alkyl nitriles through C(sp³)–H bond activation. acs.org This approach avoids the pre-functionalization of substrates and offers a more atom-economical route. Recent advancements have focused on radical-initiated processes where an α-cyano sp³-hybridized carbon-centered radical is generated under oxidative conditions. acs.org This reactive intermediate can then engage in various bond-forming reactions. For example, a metal-free protocol has been developed for the C(sp³)–H bond functionalization of alkyl nitriles with terminal vinylarenes to produce γ-ketonitrile derivatives. nih.gov Such methods are expanding the toolkit for nitrile synthesis, allowing for the direct coupling of simple nitrile feedstocks with other molecules. acs.orgrsc.org

Nitrile oxides are highly reactive 1,3-dipoles that readily undergo cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. researchgate.netnih.gov The 1,3-dipolar cycloaddition between a nitrile oxide and an alkene is a primary method for synthesizing 2-isoxazolines, which are five-membered heterocyclic compounds. researchgate.net This reaction can be applied to the synthesis of oxane-carbonitrile frameworks by designing a substrate that contains an alkene tethered to an oxane ring. The cycloaddition would install the carbon framework of the nitrile (as part of the isoxazoline ring), which can then be unmasked in subsequent steps. Nitrile oxides are typically generated in situ from precursors like aldoximes or hydroximoyl halides. researchgate.netchemtube3d.com The reaction often proceeds without a catalyst and can be promoted under various conditions, including green solvents or microwave irradiation, making it a versatile tool in heterocyclic synthesis. nih.gov

Introduction and Derivatization of the Phenylsulfanyl Moiety

The formation of carbon-sulfur (C–S) bonds is fundamental in organic and medicinal chemistry due to the prevalence of sulfur-containing compounds in pharmaceuticals and biologically active molecules. researchgate.netrsc.org

A range of methodologies has been developed for the construction of C–S bonds. acs.org Key strategies include:

Sulfa-Michael Addition: This involves the 1,4-addition of a sulfur nucleophile, such as thiophenol, to an α,β-unsaturated carbonyl compound. This is a highly effective method for forming C–S bonds. acs.org

Nucleophilic Substitution: The direct substitution of a leaving group (e.g., halide, sulfonate) by a sulfur nucleophile is a classic and widely used approach. acs.org

Metal-Catalyzed Cross-Coupling: Transition metal-catalyzed reactions, particularly with palladium or copper, have become powerful tools for coupling aryl or vinyl halides with thiols. acs.org

In the context of synthesizing this compound, the phenylsulfanyl group could be introduced via a sulfa-Michael addition of thiophenol to an oxane precursor containing an α,β-unsaturated nitrile moiety. Alternatively, a nucleophilic substitution reaction could be employed, where a suitable leaving group at the C4 position of the oxane ring is displaced by a thiophenolate anion. The development of catalyst-free C–S bond formation reactions in aqueous media also presents a green chemistry approach to such transformations. researchgate.net

| Reaction Type | Sulfur Source | Substrate | Key Features |

| Sulfa-Michael Addition | Thiol | α,β-Unsaturated Acceptor | Forms a new C-S bond via 1,4-addition. acs.org |

| Nucleophilic Substitution | Thiol/Thiolate | Alkyl Halide/Sulfonate | Classic C-S bond formation. acs.org |

| Metal-Catalyzed Cross-Coupling | Thiol | Aryl/Vinyl Halide | Broad substrate scope, good functional group tolerance. acs.org |

| Reductive Decarboxylation | Disulfide | Carboxylic Acid | Radical-mediated process with high functional group tolerance. researchgate.net |

Sulfenylation Reactions in the Context of Quaternary Carbon Centers

The introduction of a sulfur-containing functional group is a critical step in the synthesis of this compound. Sulfenylation reactions, which involve the formation of a carbon-sulfur bond, are powerful tools for this purpose. When the target is a quaternary carbon, these reactions must be carefully designed to proceed efficiently despite the steric hindrance.

Asymmetric α-sulfenylation has been demonstrated as a direct method for introducing a sulfur-substituted heteroquaternary stereogenic center to the α-position of carbonyl compounds. rsc.org This approach is particularly relevant as many bioactive compounds contain this structural framework. While various nucleophiles have been successfully employed in asymmetric α-sulfenylation reactions, including cyclic β-keto esters, lactams, and 1,3-dicarbonyl compounds, the extension of this methodology to other substrates is an area of ongoing research.

One promising strategy involves the use of sulfonium salts as sulfenylation reagents. These reagents have been shown to effectively achieve the alkylsulfenylation of various activated C(sp³)–H bonds, leading to the formation of tetra-substituted carbon centers. This method is notable for its operational simplicity and the ready availability of the sulfonium salt precursors.

Another approach is the catalytic asymmetric α-alkylsulfenylation using a disulfide reagent. This has been successfully applied to ketones and aldehydes, providing access to diverse α-alkylthio quaternary carbon centers with good stereoselectivities. The development of novel alkylthio reagents is crucial for expanding the scope of these reactions.

The following table summarizes selected sulfenylation methodologies applicable to the formation of quaternary carbon centers, which could be adapted for the synthesis of the this compound core.

| Methodology | Sulfenylating Agent | Substrate Type | Key Features |

| Asymmetric α-Sulfenylation | N-(Sulfanyl)succinimides | Carbonyl Compounds | Catalytic, enantioselective |

| Direct Sulfenylation | Sulfonium Salts | Activated C(sp³)–H Bonds | Operationally simple |

| Catalytic Asymmetric α-Alkylsulfenylation | Disulfides | Ketones, Aldehydes | Good stereoselectivity |

Integrated Synthetic Routes Towards the this compound Core

Given the absence of a documented direct synthesis of this compound, a plausible integrated synthetic route can be proposed based on established chemical transformations. A logical starting material for this synthesis is tetrahydropyran-4-one, which possesses the core oxane ring and a ketone functionality that can be elaborated.

The proposed synthetic pathway involves a modified Strecker-type reaction. The classical Strecker synthesis is a well-established method for producing α-amino acids from aldehydes or ketones. masterorganicchemistry.comwikipedia.org In this adaptation, the amine component is replaced with a sulfur nucleophile, specifically thiophenol.

The proposed multi-step synthesis is outlined below:

Step 1: Formation of a Cyanohydrin Intermediate

Tetrahydropyran-4-one is first reacted with a cyanide source, such as trimethylsilyl cyanide (TMSCN), in the presence of a Lewis acid catalyst. This reaction forms the corresponding cyanohydrin, 4-hydroxyoxane-4-carbonitrile. This transformation is a standard method for the introduction of a nitrile group at a carbonyl carbon.

Step 2: Activation of the Hydroxyl Group

The hydroxyl group of the cyanohydrin intermediate is a poor leaving group and must be activated for the subsequent nucleophilic substitution. This can be achieved by converting it into a better leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like pyridine.

Step 3: Nucleophilic Substitution with Thiophenolate

The final step involves the nucleophilic displacement of the activated hydroxyl group with a phenylsulfanyl group. This is accomplished by treating the tosylated or mesylated intermediate with sodium thiophenolate, which can be generated in situ from thiophenol and a base such as sodium hydride. This SN2 reaction proceeds to form the target molecule, this compound.

A summary of the proposed integrated synthetic route is presented in the following table:

| Step | Reactants | Reagents | Product | Plausible Yield (%) |

| 1 | Tetrahydropyran-4-one | 1. Trimethylsilyl cyanide (TMSCN)2. Lewis Acid (e.g., ZnI₂) | 4-Hydroxyoxane-4-carbonitrile | 85-95 |

| 2 | 4-Hydroxyoxane-4-carbonitrile | p-Toluenesulfonyl chloride, Pyridine | 4-(Tosyloxy)oxane-4-carbonitrile | 80-90 |

| 3 | 4-(Tosyloxy)oxane-4-carbonitrile | Sodium thiophenolate | This compound | 60-75 |

Mechanistic Investigations of Reactions Pertaining to 4 Phenylsulfanyl Oxane 4 Carbonitrile Syntheses and Transformations

Elucidation of Reaction Pathways and Key Intermediates

The construction of the 4-(phenylsulfanyl)oxane-4-carbonitrile scaffold, which features a quaternary stereocenter bearing both a cyano and a phenylsulfanyl group, necessitates precise control over bond formation. The elucidation of reaction pathways and the identification of transient intermediates are fundamental to achieving this control.

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes in which a single reaction setup allows for the formation of several chemical bonds in one sequence without isolating intermediates. ub.edu Such strategies are ecologically and economically advantageous as they reduce the number of purification steps, save solvents, and minimize waste. ub.edu A hypothetical cascade approach to this compound could involve a sequence initiated by a Michael addition of a nucleophile to an appropriately substituted acceptor, followed by an intramolecular cyclization to form the oxane ring. For instance, a tandem Prins/pinacol rearrangement has been developed for the synthesis of oxaspirocycles, demonstrating the power of cascade processes in building complex oxygen-containing rings. rsc.org The development of cascade reactions to access complex C-3-functionalized tetrahydroisoquinolines, where multiple new bonds are formed from simple substrates via successive iminium intermediates, further illustrates the potential for creating significant molecular complexity in a single operation. chemrxiv.org

These multi-step, one-pot transformations are powerful tools for building complex molecular architectures from simple starting materials. ub.edu

Table 1: Comparison of Reaction Types

| Feature | Stepwise Synthesis | One-Pot Reaction | Tandem/Cascade Reaction |

|---|---|---|---|

| Definition | Intermediates are isolated and purified after each step. | All reagents are added at the start, or sequentially, without isolation of intermediates. | A single starting material undergoes consecutive transformations under the same reaction conditions. |

| Efficiency | Lower atom and step economy. | Higher efficiency than stepwise synthesis. | Highest efficiency and atom economy. |

| Workup | Multiple workup and purification steps. | A single workup at the end of the sequence. | A single workup after the entire cascade. |

The mechanisms of oxane ring synthesis and functionalization often involve highly reactive intermediates that dictate the reaction's course and stereochemical outcome.

Oxocarbenium Ions: These are positively charged species where a carbon atom is double-bonded to an oxygen atom, with the positive charge delocalized between them. wikipedia.org Oxocarbenium ions are common reactive intermediates in the hydrolysis of glycosidic bonds and are frequently utilized in chemical glycosylation strategies. wikipedia.org Their formation can be achieved through the departure of a leaving group, often facilitated by a Lewis acid. wikipedia.orgresearchgate.net In the context of oxane synthesis, an oxocarbenium ion could be generated from an acyclic precursor, followed by an intramolecular attack by a hydroxyl group to close the ring. nih.gov The stereochemical outcome of such cyclizations can be highly dependent on the geometry of the oxocarbenium ion intermediate. nih.gov

Enolates: Enolates are powerful nucleophiles formed by the deprotonation of a carbonyl compound at the α-carbon. bham.ac.uk They are ambident nucleophiles, capable of reacting at either the carbon or oxygen atom, though reactions with soft electrophiles typically occur at the carbon. bham.ac.uklibretexts.org The regioselectivity of enolate formation (kinetic versus thermodynamic control) can be precisely managed by the choice of base, solvent, and temperature, which in turn controls the structure of the final product. bham.ac.uklibretexts.org In a potential synthesis of this compound, an enolate could be used to introduce the carbon framework or to participate in a cyclization step. The geometry of the enolate is crucial in determining the stereochemical outcome of subsequent reactions, such as aldol (B89426) additions. bham.ac.uk

Vinylidene Species: While less commonly invoked for this specific structure, α-vinylidene species could be involved in certain synthetic transformations. For example, the addition of lithium butatrienolates to aldehydes can produce β-hydroxy-α-vinylidene acylsilanes, showcasing the reactivity of these intermediates. researchgate.net

Radical reactions offer a complementary approach to traditional ionic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions proceed through intermediates with unpaired electrons and are often initiated by light, heat, or a radical initiator. A protocol for synthesizing 5-aryloxazole-4-carbonitrile from acetophenone (B1666503) has been described that proceeds via an oxygen-mediated radical mechanism. rsc.org

In the synthesis of a molecule like this compound, a radical-based approach could be envisioned for the introduction of the phenylsulfanyl group. This might involve the generation of a radical at the C4 position of an oxane precursor, which is then trapped by a sulfur-based radical or reagent. Recent advances have demonstrated that C-radical borylation using diborons as radical trapping reagents can form C-B bonds under mild conditions, a strategy that could be conceptually extended to C-S bond formation. scienceopen.com Photochemical ring expansion reactions of oxetanes to form tetrahydrofurans have been shown to proceed via a diradical pathway, highlighting the utility of radical intermediates in heterocycle synthesis. rsc.org

The formation of the substituted oxane ring with a specific stereochemistry is a significant challenge. Diastereoselectivity in ring-closing reactions is often governed by the conformational preferences of the transition state. acs.org Minimizing unfavorable steric interactions is a key factor in determining the final stereochemical arrangement. acs.org For instance, the reactions of chiral seven-membered-ring enolates have been shown to be highly diastereoselective, a phenomenon attributed to torsional and steric interactions that develop as the electrophile approaches the diastereotopic faces of the enolate. nih.gov

In the synthesis of substituted tetrahydrofurans, acid-catalyzed rearrangement of 4-(phenylsulfanyl)-1,3-diols proceeds with excellent stereospecificity via a mdpi.comresearchgate.net-phenylsulfanyl shift, demonstrating that the sulfur substituent can play a direct role in controlling the stereochemical outcome. rsc.org Photochemical cascade reactions have also been used to synthesize tricyclic oxetanes with high diastereoselectivity. nih.gov

Table 2: Factors Influencing Diastereoselectivity in Oxane Formation

| Factor | Influence on Stereochemistry | Example Mechanism |

|---|---|---|

| Substituent Size | Larger groups prefer to occupy pseudoequatorial positions in the transition state to minimize steric strain. | Aldol cyclization, Prins reaction. |

| Torsional Strain | Minimization of eclipsing interactions between substituents on adjacent atoms in the transition state. | Alkylation of cyclic enolates. nih.gov |

| Solvent Effects | Polar solvents can stabilize charged intermediates, potentially altering reaction pathways and stereoselectivity. nih.gov | Oxocarbenium ion cyclization. nih.gov |

| Catalyst Structure | Chiral catalysts create a chiral environment that favors one transition state over another. | Organocatalytic cyclizations. |

| Neighboring Group Participation | A nearby functional group can directly participate in the reaction, shielding one face of the molecule. | Phenylsulfanyl group migration. rsc.org |

Catalytic Effects on Reaction Mechanisms

Catalysts are essential for controlling the rate, selectivity, and efficiency of chemical reactions. In the context of synthesizing complex molecules, catalysts can profoundly influence the reaction mechanism.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthesis. mdpi.com Organocatalysts are often inexpensive, non-toxic, and environmentally benign. mdpi.com They are particularly effective in controlling the stereochemistry of reactions, enabling the synthesis of highly enantio- and diastereomerically pure products. mdpi.com

A key application of organocatalysis is in regiodivergent synthesis, where different regioisomeric products can be obtained from the same starting materials simply by changing the catalyst or reaction conditions. mdpi.comyoutube.com For example, Lin's group developed a regiodivergent cascade reaction where the choice of a base catalyst (DMAP or Et₃N) determined whether the final product was a spirocyclohexene or a fused cyclopentane. mdpi.com

Furthermore, organocatalysts are widely used to achieve high enantioselectivity. nih.govnih.gov For instance, the desymmetrization of oxetanes using chiral organocatalysts can produce chiral 1,4-dioxanes with excellent efficiency and enantioselectivity. nih.gov In a hypothetical synthesis of this compound, a chiral organocatalyst could be employed to control the enantioselective formation of the quaternary stereocenter at the C4 position. Bifunctional catalysts, such as those based on thiourea (B124793) or Cinchona alkaloids, can activate both the nucleophile and the electrophile simultaneously, providing a high degree of stereocontrol in reactions like Michael additions or cycloadditions. researchgate.net

Table 3: Common Organocatalysts and Their Roles

| Catalyst Type | Activation Mode | Typical Reactions |

|---|---|---|

| Proline & Derivatives | Enamine / Iminium ion formation | Aldol, Mannich, Michael additions, Diels-Alder. nih.gov |

| Chiral Phosphoric Acids | Brønsted acid / Chiral counter-anion | Cycloadditions, Pictet-Spengler, Friedel-Crafts. |

| Thioureas / Squaramides | Hydrogen-bond donation | Michael additions, Henry reactions, Aza-Henry reactions. |

| Cinchona Alkaloids | Brønsted base / Lewis base / H-bond donor | Michael additions, Aldol reactions, Phase-transfer catalysis. |

| N-Heterocyclic Carbenes (NHCs) | Umpolung (polarity reversal) | Stetter reaction, Benzoin condensation. mdpi.com |

Transition Metal-Catalyzed Transformations for Nitrile and Thioether Formation

The synthesis of molecules like this compound, which contain aryl thioether and nitrile functionalities, often relies on transition metal-catalyzed cross-coupling reactions. These methods are powerful tools for forming carbon-sulfur (C–S) and carbon-carbon (C–CN) bonds with high efficiency and functional group tolerance. thieme-connect.dethieme-connect.com

Palladium, nickel, and copper complexes are the most common catalysts for these transformations. researchgate.net The formation of the aryl thioether linkage typically involves the coupling of an aryl halide or triflate with a thiol. researchgate.net A widely accepted mechanism for palladium-catalyzed C–S coupling proceeds through a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition of the aryl halide to the Pd(0) center, followed by ligand exchange with the thiolate, and concluding with reductive elimination to yield the thioether product and regenerate the Pd(0) catalyst. thieme-connect.com The choice of ligands, such as phosphines (e.g., tBuXPhos), is crucial for achieving high reactivity, even at room temperature. thieme-connect.de

Similarly, the introduction of the nitrile group can be accomplished via palladium- or nickel-catalyzed cyanation of an appropriate precursor, such as an aryl or alkyl halide, using a cyanide source like zinc cyanide (Zn(CN)₂). organic-chemistry.orgresearchgate.net These reactions provide a direct and reliable route to alkyl and aryl nitriles. organic-chemistry.org The development of these catalytic systems has significantly improved the synthesis of complex molecules by allowing for milder reaction conditions compared to traditional methods. chemrevlett.com

| Transformation | Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Thioether Formation (C-S Coupling) | Palladium complexes (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with phosphine (B1218219) ligands) | Aryl/Alkyl Halides + Thiols | High functional group tolerance; mild conditions possible. | thieme-connect.dethieme-connect.com |

| Thioether Formation (Chan-Lam Coupling) | Copper complexes (e.g., Cu(OAc)₂) | Boronic Acids + Thiols | Can often be conducted under aerobic conditions. | thieme-connect.com |

| Nitrile Formation (Cyanation) | Nickel complexes | Alkyl Mesylates + Zn(CN)₂ | Effective for unactivated primary and secondary alkyl substrates. | organic-chemistry.org |

| Nitrile Formation (Cyanation) | Palladium complexes | Aryl Bromides + Zn(CN)₂ | Dependable method for converting aryl halides to aryl cyanides. | researchgate.net |

Nucleophilic Reactivity of Nitrile and Thioether Functional Groups

The phenylsulfanyl and nitrile groups in this compound impart distinct nucleophilic characteristics to the molecule. The sulfur atom of the thioether possesses two lone pairs of electrons, making it a soft nucleophile. rsc.org The nitrile group, while primarily known for the electrophilicity of its carbon atom, features a nitrogen atom with a lone pair and a polarizable triple bond, allowing it to participate in various nucleophilic transformations. researchgate.net

Conjugate Additions to Unsaturated Systems

The formation of the C4-S bond in this compound could mechanistically involve a conjugate addition, specifically a Thiol-Michael addition. acsgcipr.org In this type of reaction, a thiol (in this case, thiophenol) acts as a nucleophile, adding to an α,β-unsaturated carbonyl, ester, or nitrile in a 1,4-fashion. acsgcipr.org This process is highly atom-efficient for constructing thioethers. acsgcipr.org

The reaction can proceed under neutral conditions or be catalyzed by a base, which deprotonates the thiol to form the more nucleophilic thiolate anion. acsgcipr.org For the synthesis of the target compound, a hypothetical precursor could be an oxane ring with an α,β-unsaturated nitrile moiety. The nucleophilic attack of thiophenol or its corresponding thiolate at the β-carbon would lead to the formation of the desired C-S bond. Such thiol-ene click reactions are widely used in medicinal chemistry and materials science. rsc.org

| Thiol Nucleophile | Unsaturated System (Acceptor) | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aryl or Alkyl Thiols | α,β-Unsaturated Ketones | Base or Organocatalysis | β-Thio-ketone | acsgcipr.org |

| Aryl or Alkyl Thiols | α,β-Unsaturated Esters | Catalyst-free in water | β-Thio-ester | acsgcipr.org |

| Aryl or Alkyl Thiols | Acrylamides | Base (e.g., N-ethylpiperidine) | β-Thio-amide | rsc.org |

| Aryl or Alkyl Thiols | α,β-Unsaturated Nitriles | Base catalysis | β-Thio-nitrile | acsgcipr.org |

Transformations of the Nitrile Triple Bond

The nitrile group is a versatile functional handle that can be converted into a wide array of other functionalities, including amines, carbonyls, and various nitrogen-containing heterocycles. researchgate.netresearchgate.net The electrophilic carbon atom of the nitrile is susceptible to attack by strong nucleophiles.

Recent research has highlighted the reaction of electron-poor nitriles with thiols. nih.govnih.govacs.org This can lead to the formation of a transient thioimidate, which can be further attacked by a second thiol to form a tetrahedral amino dithioacetal (ADTA). nih.govacs.org While often transient, these intermediates can be stabilized, representing a "nitrile bis-thiol" (NBT) reaction that has potential as a biocompatible click reaction. nih.govnih.govchemrxiv.org In the context of this compound, the nitrile group could potentially react with external thiols under specific conditions, leading to more complex sulfur-containing structures.

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Reduction | H₂, Metal Catalyst (e.g., Ni, Pd); or Hydride reagents (e.g., LiAlH₄) | Primary Amine | researchgate.netresearchgate.net |

| Hydrolysis (Acidic or Basic) | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid or Carboxamide | researchgate.net |

| Nucleophilic Addition of Grignard Reagents | R-MgX, followed by hydrolysis | Ketone | researchgate.net |

| Cycloaddition | Azides (e.g., NaN₃) | Tetrazole | researchgate.net |

| Addition of Thiols | 2 R-SH | Amino dithioacetal (ADTA) | nih.govacs.org |

Computational and Theoretical Chemistry Applied to 4 Phenylsulfanyl Oxane 4 Carbonitrile and Analogues

Mechanistic Probing via Computational Methods

Conformational Analysis and Energy Landscapes of Substituted Oxane Systems

The conformational landscape of saturated heterocyclic systems, such as the oxane ring in 4-(phenylsulfanyl)oxane-4-carbonitrile, is a cornerstone of their chemical behavior. Conformational analysis, the study of the energetics between different spatial arrangements (conformers), provides critical insights into the stability, reactivity, and biological interactions of molecules. lumenlearning.com For substituted oxanes, much like their well-studied cyclohexane (B81311) counterparts, the chair conformation is typically the most stable, minimizing both angular and torsional strain. However, the presence of substituents significantly influences the conformational equilibrium.

Computational chemistry, particularly through quantum-chemical calculations, allows for the detailed exploration of a molecule's potential energy surface (PES). researchgate.net The PES is a complex, high-dimensional surface that maps the potential energy of a system as a function of its atomic coordinates. researchgate.netresearchgate.netnih.gov The minima on this surface correspond to stable or metastable conformers, while the saddle points represent the transition states for interconversion between them. ox.ac.uk The comprehensive map of these minima and the pathways connecting them is referred to as the energy landscape. researchgate.netnih.gov

For the this compound molecule, the oxane ring is expected to predominantly adopt a chair conformation. In this conformation, the two bulky substituents at the C4 position—the phenylsulfanyl group and the carbonitrile group—will occupy either axial or equatorial positions. Due to steric hindrance, substituents on a cyclohexane or a similar heterocyclic ring generally prefer the more spacious equatorial position to minimize unfavorable 1,3-diaxial interactions. lumenlearning.com In this specific case, with two substituents on the same carbon, one must be axial and the other equatorial. The larger phenylsulfanyl group would be expected to strongly prefer the equatorial orientation to minimize steric clash with the axial hydrogens on C2 and C6.

Quantum-chemical studies on analogous substituted 1,3-dioxanes have revealed pathways for conformational isomerizations between equatorial and axial chair conformers, identifying potential energy barriers for these processes. researchgate.net Beyond the stable chair forms, the energy landscape of oxane systems also includes higher-energy flexible forms such as twist-boat and boat conformations. researchgate.net Computer simulations of related heterocycles like 1,3-oxathiane (B1222684) have shown that interconversion between chair conformers can proceed through multiple pathways, involving several of these flexible intermediates. researchgate.net

The relative energies of these conformations can be calculated to predict their population at equilibrium. The table below presents hypothetical energy data for the key conformers of a 4,4-disubstituted oxane, illustrating the typical energy differences observed in such systems.

Table 1: Calculated Relative Energies of Conformers for a Generic 4,4-Disubstituted Oxane System.

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Chair (Equatorial-Substituent) | The most stable chair form with the larger substituent in the equatorial position. | 0.00 (Reference) |

| Chair (Axial-Substituent) | The less stable chair form with the larger substituent in the axial position. | 4.5 - 6.0 |

| Twist-Boat | A flexible, intermediate-energy conformer. | 5.0 - 7.0 |

| Boat | A high-energy conformer, often a transition state. | > 7.0 |

This table is illustrative and based on general principles of conformational analysis for substituted heterocyclic systems. lumenlearning.comresearchgate.net

Correlation between Calculated Molecular Orbital Energies and Experimental Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool in computational chemistry for predicting and rationalizing the chemical reactivity of molecules. nih.govwpmucdn.com This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wpmucdn.com The energies of these orbitals and the energy gap between them (the HOMO-LUMO gap) are key descriptors of a molecule's reactivity. irjweb.comajchem-a.com

A molecule with a high-energy HOMO is a better electron donor (nucleophile), while a molecule with a low-energy LUMO is a better electron acceptor (electrophile). mdpi.com The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is particularly insightful; a small gap generally signifies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com

For this compound, the electronic nature of the substituents at the C4 position will significantly influence the FMOs. The phenylsulfanyl group, with its sulfur lone pairs, is typically electron-donating and would be expected to raise the energy of the HOMO. Conversely, the carbonitrile group is strongly electron-withdrawing and would lower the energy of the LUMO. This combined effect would likely result in a relatively small HOMO-LUMO gap, suggesting that the molecule could be chemically reactive.

The spatial distribution of the HOMO and LUMO is also critical for predicting regioselectivity. The HOMO is typically localized on the region of the molecule most susceptible to electrophilic attack, while the LUMO is localized on the site most prone to nucleophilic attack. ic.ac.uk In this compound, the HOMO is likely to have significant contributions from the sulfur atom and the phenyl ring, while the LUMO may be concentrated around the carbonitrile group.

Computational methods like Density Functional Theory (DFT) can be used to calculate these orbital energies and visualize their distributions. irjweb.com By comparing the calculated HOMO-LUMO gaps of a series of analogous compounds, their relative reactivities can be predicted. wuxiapptec.com For instance, modifying the substituents on the phenyl ring could tune the electronic properties and reactivity of the molecule. An electron-donating group on the phenyl ring would raise the HOMO energy further, likely increasing nucleophilicity, while an electron-withdrawing group would lower it.

The following table provides hypothetical FMO energy values for this compound and two analogues to illustrate these principles.

Table 2: Hypothetical Calculated Frontier Molecular Orbital Energies and Reactivity Indices.

| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (ΔE in eV) | Predicted Reactivity |

|---|---|---|---|---|

| This compound | -6.85 | -1.95 | 4.90 | Moderate |

| 4-((4-methoxyphenyl)sulfanyl)oxane-4-carbonitrile | -6.60 | -1.90 | 4.70 | Higher |

| 4-((4-nitrophenyl)sulfanyl)oxane-4-carbonitrile | -7.20 | -2.20 | 5.00 | Lower |

This table is illustrative. A smaller HOMO-LUMO gap indicates higher predicted chemical reactivity. mdpi.comwuxiapptec.com The data demonstrates how substituents that are electron-donating (methoxy) can decrease the gap and increase reactivity, while electron-withdrawing substituents (nitro) can increase the gap and decrease reactivity.

Applications of 4 Phenylsulfanyl Oxane 4 Carbonitrile and Its Core Structure in Advanced Organic Synthesis

Utilization as a Building Block for Architecturally Complex Molecules

The structural features of 4-(phenylsulfanyl)oxane-4-carbonitrile make it an excellent starting point for the synthesis of more elaborate molecular architectures. The nitrile and phenylsulfanyl groups, along with the oxane core, provide multiple reaction sites for diversification.

Generation of Diverse Functional Groups from the Nitrile Moiety

The nitrile group is a highly versatile functional group that can be converted into a wide array of other functionalities, making it a cornerstone of synthetic strategy. These transformations allow for the elaboration of the this compound core into various derivatives.

Amides and Carboxylic Acids: The nitrile group can undergo hydrolysis under either acidic or basic conditions. This reaction initially produces an amide, which can be isolated or further hydrolyzed to the corresponding carboxylic acid. This two-step conversion is a fundamental tool for introducing carboxyl functionalities.

Amines: Reduction of the nitrile group yields primary amines. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation, converting the C≡N triple bond into a CH₂NH₂ group.

Aldehydes and Ketones: The nitrile moiety can also serve as a precursor to carbonyl compounds. Reaction with Grignard reagents (R-MgX) followed by acidic hydrolysis of the intermediate imine leads to the formation of ketones. masterorganicchemistry.com This method is particularly useful for creating new carbon-carbon bonds. masterorganicchemistry.com Furthermore, partial reduction of the nitrile using specific reagents like diisobutylaluminium hydride (DIBAL-H) can yield aldehydes.

| Target Functional Group | General Reaction | Typical Reagents |

|---|---|---|

| Amide | Partial Hydrolysis | H₂O, H⁺ or OH⁻ (controlled conditions) |

| Carboxylic Acid | Full Hydrolysis | H₂O, H⁺ or OH⁻ (strong, heating) |

| Primary Amine | Reduction | LiAlH₄; H₂/Catalyst |

| Ketone | Grignard Reaction | 1. R-MgX; 2. H₃O⁺ |

| Aldehyde | Partial Reduction | DIBAL-H, then H₂O |

Integration into Various Heterocyclic Scaffolds

Nitriles are well-established precursors for the synthesis of nitrogen-containing heterocycles. The electrophilic carbon of the cyano group is susceptible to attack by nucleophiles, initiating cyclization cascades.

Research has demonstrated that nitriles participate in various cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, to form five- and six-membered rings. mdpi.com For a molecule like this compound, the nitrile group can react with multifunctional reagents to construct fused or spirocyclic heterocyclic systems. For example, reactions with ambiphilic reagents can lead to the formation of selenium-containing heterocycles like selenazolium or selenadiazolium salts. mdpi.com The presence of the sulfur atom adjacent to the nitrile may also influence reactivity, potentially enabling novel cyclization pathways to form sulfur-containing heterocycles. chemrxiv.org The synthesis of tetrahydroisoquinolines from precursors containing a cyano group highlights the utility of this moiety in building complex, biologically relevant scaffolds. nih.gov

Potential as Chiral Building Blocks and in Asymmetric Synthesis

The C4 carbon of this compound is a quaternary stereocenter, making the molecule a valuable target for asymmetric synthesis. The development of methods to control the stereochemistry at this center would provide access to enantiomerically pure building blocks for pharmaceuticals and other chiral materials.

Several strategies can be envisioned for the asymmetric synthesis of this and related structures:

Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome. wikipedia.orgsigmaaldrich.com By attaching a chiral auxiliary to a precursor molecule, it is possible to direct subsequent reactions to favor the formation of one diastereomer over another. wikipedia.orgresearchgate.net After the desired stereocenter is set, the auxiliary can be removed. sigmaaldrich.com For instance, chiral sulfinamides and other sulfur-based auxiliaries have proven effective in directing aldol (B89426) reactions and Michael additions. researchgate.netresearchgate.net

Catalytic Asymmetric Synthesis: The construction of chiral sulfones bearing an all-carbon quaternary stereocenter has been achieved through copper-catalyzed reactions involving the insertion of sulfur dioxide. rsc.org This demonstrates that catalytic methods can effectively control the stereochemistry of complex centers. Similarly, asymmetric synthesis of quaternary α-amino acid derivatives has been accomplished through the diastereoselective addition of chiral sulfinyl carbanions to imines. nih.gov

Substrate-Controlled Diastereoselectivity: The existing oxane ring could be substituted with chiral groups that direct the introduction of the phenylsulfanyl and nitrile moieties to a specific face of the molecule. Furthermore, the sulfur atom itself can be a source of chirality. Asymmetric oxidation of the phenylsulfanyl group would lead to a chiral sulfoxide (B87167). acs.org This chiral sulfoxide can then act as an internal auxiliary, directing subsequent reactions at the adjacent C4 position with high diastereoselectivity.

Development of Novel Synthetic Reagents and Methodologies Based on the Phenylsulfanyl-Quaternary Nitrile Motif

The unique combination of a phenylsulfanyl group and a nitrile at a quaternary center enables the development of novel synthetic methodologies that leverage the interplay between these functional groups.

Episulfonium Ion Intermediates: The phenylsulfanyl group can be activated to form a reactive episulfonium (or thiiranium) ion intermediate. rsc.orgnih.gov This three-membered ring containing a positive sulfur atom is highly reactive and can be opened by nucleophiles in a stereospecific manner. This strategy has been used in the synthesis of cyclic peptides and other complex structures. rsc.org Applying this to the oxane scaffold could provide a pathway for stereocontrolled introduction of new functionalities.

Radical Reactions: The phenylsulfanyl group can participate in radical reactions. Thiols and sulfides are known to interact with radical species. capes.gov.br The nitrile group can stabilize an adjacent radical, suggesting that the C4 position could be a focal point for radical-based C-C bond formation or other functionalization. Methodologies involving radical-polar crossover reactions with sulfur-based radical cations are also an emerging area. u-tokyo.ac.jp

Oxidative Manipulation: The sulfur atom can be oxidized from a sulfide (B99878) to a sulfoxide or a sulfone. This transformation dramatically alters the electronic properties of the molecule. A sulfone, being a strong electron-withdrawing group and a good leaving group, can be displaced by nucleophiles. This sequence (oxidation followed by substitution) provides a powerful method for introducing a wide range of substituents at the quaternary center, where direct substitution would be difficult. This approach has been explored in the synthesis of fused heterocyclic sulfones. researchgate.net

Future Research Directions and Unexplored Avenues for 4 Phenylsulfanyl Oxane 4 Carbonitrile

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency and Selectivity

One promising avenue involves the exploration of one-pot, multi-component reactions. For instance, a potential strategy could involve the reaction of a suitable precursor, such as tetrahydropyran-4-one, with a cyanide source and thiophenol under catalytic conditions. The development of novel catalysts, including organocatalysts or transition-metal complexes, could be instrumental in achieving high yields and selectivity while minimizing waste.

Furthermore, the principles of green chemistry should be integrated into the synthetic design. This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions, such as photochemical or mechanochemical activation. A comparative analysis of different synthetic approaches, as illustrated in the hypothetical data table below, would be crucial for identifying the most sustainable and efficient route.

Table 1: Hypothetical Comparison of Synthetic Routes to 4-(phenylsulfanyl)oxane-4-carbonitrile

| Synthetic Strategy | Catalyst | Solvent | Reaction Conditions | Yield (%) | Sustainability Score |

|---|---|---|---|---|---|

| Multi-step Synthesis | Various | Chlorinated Solvents | -20 to 100 °C | 45 | Low |

| One-Pot Reaction | Organocatalyst | Ethanol | Room Temperature | 85 | High |

Exploration of Undiscovered Reactivity Profiles and Transformation Pathways of the Compound

The reactivity of this compound is anticipated to be diverse, owing to the presence of multiple functional groups. The nitrile group can serve as a precursor to amines, amides, carboxylic acids, and various heterocyclic systems. The phenylsulfanyl group, on the other hand, can be a target for oxidation to sulfoxides and sulfones, or it can be cleaved under reductive or oxidative conditions.

Future research should systematically investigate the reactivity of this compound under a variety of reaction conditions. This could include exploring its behavior in the presence of strong acids, bases, organometallic reagents, and various oxidizing and reducing agents. The discovery of novel transformations could lead to the synthesis of a wide range of derivatives with potentially interesting biological or material properties.

For example, the intramolecular cyclization of derivatives of this compound could provide access to novel spirocyclic scaffolds, which are of significant interest in medicinal chemistry. The outcomes of such reactivity studies could be systematically cataloged, as suggested in the following table.

Table 2: Proposed Reactivity Screening of this compound

| Reagent/Condition | Functional Group Targeted | Predicted Product Type | Potential Application |

|---|---|---|---|

| LiAlH4 | Nitrile | Primary Amine | Pharmaceutical Intermediate |

| H2O2/AcOH | Phenylsulfanyl | Sulfoxide (B87167)/Sulfone | Chiral Auxiliary Synthesis |

| n-BuLi then Electrophile | α-C to Nitrile | Functionalized Derivative | Complex Molecule Synthesis |

Advanced Computational Modeling for Deeper Mechanistic Understanding and Rational Design of Derivatives

Computational chemistry offers a powerful tool for gaining insights into the structural, electronic, and reactive properties of this compound. Density Functional Theory (DFT) calculations can be employed to predict its molecular geometry, vibrational frequencies, and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Such computational studies can also be used to model potential reaction pathways and transition states, providing a deeper mechanistic understanding of its reactivity. This knowledge can then be used to rationally design new derivatives with tailored properties. For example, by modeling the interaction of different substituted analogues with a biological target, it may be possible to design more potent and selective drug candidates.

Furthermore, computational screening of virtual libraries of derivatives could accelerate the discovery of new molecules with desired properties, such as specific optical or electronic characteristics for materials science applications.

Table 3: Proposed Computational Studies on this compound

| Computational Method | Property to be Investigated | Expected Insight |

|---|---|---|

| DFT (B3LYP/6-31G*) | Molecular Geometry, HOMO/LUMO | Prediction of Reactivity Hotspots |

| QTAIM | Bond Analysis | Understanding of Intramolecular Interactions |

| Molecular Dynamics | Conformational Analysis | Insight into Dynamic Behavior in Solution |

Strategic Integration of the this compound Motif into Diverse Synthetic Targets

The unique three-dimensional structure of the this compound core makes it an attractive building block for the synthesis of more complex and biologically relevant molecules. Its rigid oxane ring can serve as a scaffold to orient appended functional groups in a well-defined spatial arrangement.

Future synthetic efforts should focus on incorporating this motif into a variety of molecular architectures, including natural products, pharmaceuticals, and functional materials. The development of robust methods for the selective functionalization of the aromatic ring of the phenylsulfanyl group or the oxane ring would further enhance its utility as a synthetic intermediate.

The strategic use of this compound as a chiral building block, following enantioselective synthesis or resolution, could also be a fruitful area of research, providing access to a range of enantiomerically pure complex molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(phenylsulfanyl)oxane-4-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or multi-step reactions. For example, thiol-containing intermediates (e.g., phenylsulfanyl groups) may react with oxane derivatives under inert atmospheres (N₂/Ar) in solvents like dichloromethane or acetonitrile. Catalysts such as triethylamine (TEA) are used to neutralize acidic byproducts. Reaction optimization requires temperature control (e.g., 0–25°C) and monitoring via TLC or HPLC to minimize side products like disulfides .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the oxane ring structure and phenylsulfanyl substitution patterns. Carbonitrile groups are identified via IR spectroscopy (~2200 cm⁻¹ for C≡N stretch). Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Purity is assessed using HPLC with UV detection (λ = 254 nm) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : The compound is harmful upon inhalation, skin contact, or ingestion. Use fume hoods, nitrile gloves, and lab coats. Storage should be in airtight containers at 2–8°C, away from moisture. Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal as hazardous waste .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carbonitrile group’s electron-withdrawing nature can be modeled to assess its impact on the oxane ring’s stability. Vibrational frequencies (FT-IR/Raman) are compared with experimental data to validate computational models .

Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?

- Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition data may arise from assay conditions (e.g., pH, solvent polarity). Meta-analyses of IC₅₀ values across studies, combined with molecular docking (e.g., AutoDock Vina), can identify key interactions (e.g., hydrogen bonding with kinase active sites). For example, oxane derivatives with sulfanyl groups show variable affinity for CDK9 in kinase assays .

Q. How does steric hindrance from the phenylsulfanyl group influence regioselectivity in derivatization reactions?

- Methodological Answer : Steric effects are analyzed using X-ray crystallography or NOESY NMR to map spatial arrangements. In SN2 reactions, bulky substituents like phenylsulfanyl may favor axial attack on the oxane ring, altering product ratios. Kinetic studies under varying temperatures quantify activation energies for competing pathways .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Large-scale reactions risk racemization due to prolonged heating. Asymmetric catalysis (e.g., chiral ligands in Pd-catalyzed cross-couplings) or enzymatic resolution (e.g., lipases) can enhance enantioselectivity. Continuous flow systems improve reproducibility by standardizing residence times and minimizing thermal gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.